4-[(2-Benzoyl-4-chlorophenyl)carbamoyl]phenyl acetate
CAS No.:
Cat. No.: VC15017345
Molecular Formula: C22H16ClNO4
Molecular Weight: 393.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H16ClNO4 |
|---|---|
| Molecular Weight | 393.8 g/mol |
| IUPAC Name | [4-[(2-benzoyl-4-chlorophenyl)carbamoyl]phenyl] acetate |
| Standard InChI | InChI=1S/C22H16ClNO4/c1-14(25)28-18-10-7-16(8-11-18)22(27)24-20-12-9-17(23)13-19(20)21(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,24,27) |
| Standard InChI Key | RBYSVCCCIONBQM-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Introduction
4-[(2-Benzoyl-4-chlorophenyl)carbamoyl]phenyl acetate is a complex organic compound characterized by its unique structural arrangement, which includes a benzoyl group, a chlorophenyl moiety, and an acetate functional group. This compound belongs to the class of acetamides and is specifically categorized as an acetanilide derivative. Its potential biological activities and applications in medicinal chemistry make it a subject of interest in pharmaceutical development, particularly in the realm of central nervous system agents.
Synthesis Methods
The synthesis of 4-[(2-Benzoyl-4-chlorophenyl)carbamoyl]phenyl acetate typically involves several chemical reactions, primarily including the chloroacetylation of specific precursor compounds. The process often employs reagents such as chloroacetyl chloride and bases like sodium hydroxide for hydrolysis steps. Yield percentages and reaction conditions (temperature, time) are crucial for optimizing the synthesis efficiency.
Biological Activities and Potential Applications
Research indicates that compounds similar to 4-[(2-Benzoyl-4-chlorophenyl)carbamoyl]phenyl acetate exhibit significant biological activities, including interactions with specific biological targets such as enzymes and receptors involved in disease processes. The compound's potential applications span several fields, including pharmaceutical development as a precursor for synthesizing novel biologically active molecules.
Table: Biological Activities of Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-Hydroxy-2-quinolone | Hydroxy and nitrogen-containing ring | Antimicrobial and anticancer |
| Benzimidazole derivatives | Benzimidazole core | Broad spectrum antimicrobial activity |
| 2-(2-(4-Chlorophenyl)phenyl)acetic acid | Chlorophenyl and acetic acid moieties | Anti-inflammatory properties |
Interaction Studies and Mechanism of Action
Interaction studies have focused on understanding how 4-[(2-Benzoyl-4-chlorophenyl)carbamoyl]phenyl acetate interacts with biological macromolecules. These studies often employ techniques such as molecular docking, which have shown favorable binding interactions with target proteins, indicating potential anxiolytic effects similar to established drugs like diazepam. The mechanism of action typically involves interaction with specific biological targets, such as receptors or enzymes within the central nervous system.
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